molecular formula C18H12ClFN2O2 B13423467 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B13423467
M. Wt: 342.7 g/mol
InChI Key: WJAJOVTXDJQPGJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro and fluorobenzoyl group attached to an imidazole ring. This compound is often used in pharmaceutical research and development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with appropriate reagents to form the benzoyl chloride intermediate . This intermediate then reacts with 2-methylimidazole under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carbaldehyde is unique due to its combination of chloro, fluoro, and imidazole groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H12ClFN2O2

Molecular Weight

342.7 g/mol

IUPAC Name

3-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C18H12ClFN2O2/c1-11-21-9-13(10-23)22(11)17-7-6-12(19)8-15(17)18(24)14-4-2-3-5-16(14)20/h2-10H,1H3

InChI Key

WJAJOVTXDJQPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3F)C=O

Origin of Product

United States

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